N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine
Overview
Description
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine, also known as FUB-PB-22, is a synthetic cannabinoid that was first identified in 2012. It is a potent agonist of the cannabinoid receptors and has been used extensively in scientific research to investigate the effects of cannabinoids on the human body.
Mechanism of Action
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine works by binding to the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. This binding activates these receptors, which in turn produces a range of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and appetite-stimulating effects. It has also been shown to have psychoactive effects, including euphoria and altered perception.
Advantages and Limitations for Lab Experiments
One advantage of using N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine in lab experiments is its potency. It is a highly potent agonist of the cannabinoid receptors, which makes it useful for studying the effects of cannabinoids on the body. However, one limitation of using N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine is its potential for abuse. It is important to handle this compound with care and to use it only in a controlled laboratory setting.
Future Directions
There are many future directions for research on N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine and other synthetic cannabinoids. One area of interest is the development of new compounds that have more specific effects on the cannabinoid receptors. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on the body. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of chronic pain and other medical conditions.
Conclusion:
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine is a synthetic cannabinoid that has been used extensively in scientific research to investigate the effects of cannabinoids on the human body. It is a potent agonist of the cannabinoid receptors and has been shown to have a range of biochemical and physiological effects. While there are advantages to using N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine in lab experiments, it is important to handle this compound with care and to use it only in a controlled laboratory setting. There are many future directions for research on synthetic cannabinoids, including the development of new compounds and the investigation of their potential therapeutic uses.
Scientific Research Applications
N-benzyl-1-{1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}-N-methylmethanamine has been used extensively in scientific research to investigate the effects of cannabinoids on the human body. It has been used to study the cannabinoid receptors and their role in various physiological processes, including pain sensation, appetite regulation, and mood.
properties
IUPAC Name |
N-benzyl-1-[1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN2/c1-24(17-20-6-3-2-4-7-20)18-21-11-14-25(15-12-21)13-10-19-8-5-9-22(23)16-19/h2-9,16,21H,10-15,17-18H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJYOJFQGOJIRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC(=CC=C2)F)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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